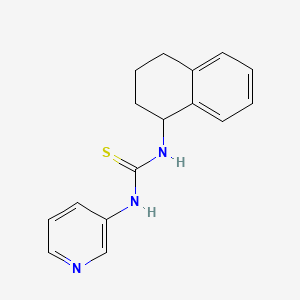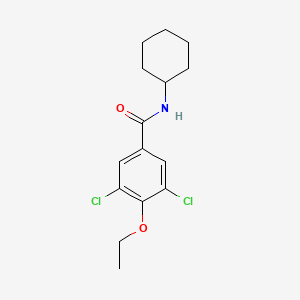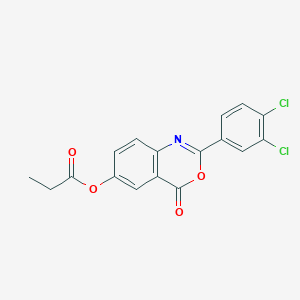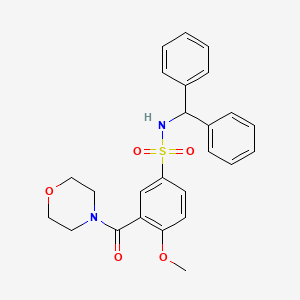
N-3-pyridinyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
Overview
Description
N-3-pyridinyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea (PTNT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTNT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.43 g/mol. In
Scientific Research Applications
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, such as the one , are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
2. Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity This group of compounds contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them valuable in the development of new drugs and other chemical compounds.
Antiviral and Anticancer Applications
Many drugs, especially antiviral and anticancer ones, have structural similarities with fused pyridine derivatives . This suggests that “N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea” could potentially be used in the development of new antiviral and anticancer drugs.
Biological Importance
The presence of a pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, DNA, and RNA, is one of the possible reasons for their activities . This suggests that “N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea” could have important biological applications.
Vitamin Synthesis
Pyrimidine ring is found in vitamins like riboflavin, thiamine, and folic acid . This suggests that “N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea” could potentially be used in the synthesis of these and other vitamins.
6. Modulation of Agonist Activity at nAChR Subtypes Structure-activity studies have revealed that substitutions, particularly hydrophilic groups in the pyridine 5-position, differentially modulate the agonist activity at ganglionic vs central nAChR subtypes . This suggests that “N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea” could potentially be used to improve subtype selectivity in vitro.
Mechanism of Action
Target of Action
Compounds with similar structures, such as gsk j4, have been found to inhibit histone lysine demethylase (kdm) . KDMs are enzymes that remove methyl groups from lysine residues on histones, which can affect gene expression.
Mode of Action
Similar compounds like gsk j4 have been shown to block the demethylation of histone h3k27 . This suggests that N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea might interact with its targets by inhibiting their enzymatic activity, leading to changes in gene expression.
Biochemical Pathways
The inhibition of kdms, as seen with similar compounds, can affect various cellular processes, including cell differentiation, proliferation, and survival, by altering the transcriptional activity of genes .
Result of Action
The inhibition of kdms can lead to changes in gene expression, which can subsequently affect various cellular processes .
properties
IUPAC Name |
1-pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(18-13-7-4-10-17-11-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10-11,15H,3,6,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOPGRTXZCXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-acetyl-4-piperidinyl)oxy]-N-isopropyl-3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4196334.png)

![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)

![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)


